Gibberellin A18: A Technical Whitepaper on its Discovery, Isolation, and Biological Significance
Gibberellin A18: A Technical Whitepaper on its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gibberellin A18 (GA18) is a C20-gibberellin first identified in the immature seeds of the yellow lupin, Lupinus luteus. As a member of the extensive gibberellin family of diterpenoid phytohormones, GA18 plays a role in the intricate network of plant growth regulation. Although not one of the most biologically active gibberellins, its position as a precursor to other bioactive forms underscores its importance in the overall gibberellin metabolic pathway. This document provides a comprehensive technical overview of the discovery, isolation, and preliminary characterization of Gibberellin A18, including detailed experimental protocols, quantitative data, and a depiction of its place within the broader context of gibberellin signaling.
Discovery and Initial Characterization
Gibberellin A18 was first isolated and its structure elucidated in 1968 by Koshimizu and colleagues from immature seeds of Lupinus luteus.[1] Initially designated as "Lupinus gibberellin I," it was later assigned the systematic name Gibberellin A18.[1] The isolation proved to be a significant challenge due to the extremely low concentrations of the compound in the plant material, with a reported yield of approximately 0.000058%.
Physicochemical Properties
A summary of the key physicochemical properties of Gibberellin A18 is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C20H28O6 | [1] |
| Molecular Weight | 364.44 g/mol | [1] |
| General Classification | C20-Gibberellin |
Experimental Protocols
The following sections detail the methodologies employed in the landmark isolation and characterization of Gibberellin A18.
Extraction from Lupinus luteus Seeds
The initial extraction of Gibberellin A18 from immature lupin seeds involved a multi-step process designed to separate the acidic gibberellins from other plant constituents.
Protocol:
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Homogenization: Immature seeds of Lupinus luteus were homogenized in a large volume of methanol.
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Filtration and Concentration: The methanolic extract was filtered to remove solid plant material. The filtrate was then concentrated under reduced pressure to yield an aqueous residue.
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Acidification and Solvent Partitioning: The aqueous residue was acidified to a pH of approximately 3.0 with hydrochloric acid. This protonates the carboxylic acid functional groups of the gibberellins, making them more soluble in organic solvents. The acidified solution was then repeatedly extracted with ethyl acetate. The ethyl acetate fractions, containing the acidic gibberellins, were combined.
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Back-extraction: The combined ethyl acetate extract was then washed with a phosphate buffer at a pH of 8.0 to transfer the acidic gibberellins back into the aqueous phase, leaving neutral and basic impurities in the organic phase.
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Re-extraction: The aqueous buffer solution was re-acidified to pH 3.0 and the gibberellins were once again extracted into ethyl acetate. This extract was then washed with water and dried over anhydrous sodium sulfate.
Purification by Chromatography
The crude extract obtained from the solvent partitioning steps required further purification using various chromatographic techniques to isolate Gibberellin A18.
Protocol:
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Charcoal Chromatography: The dried ethyl acetate extract was concentrated and subjected to chromatography on a charcoal column. The column was eluted with a gradient of acetone in water, with gibberellins typically eluting in the higher acetone fractions.
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Silicic Acid Partition Chromatography: Fractions enriched with gibberellin-like activity were further purified by partition chromatography on a silicic acid column. The stationary phase was silicic acid impregnated with a phosphate buffer, and the mobile phase was a gradient of ethyl acetate in hexane.
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Crystallization: The fractions containing pure Gibberellin A18 were combined, concentrated, and the compound was crystallized from a mixture of ethyl acetate and hexane.
Quantitative Data
The isolation of Gibberellin A18 was characterized by a very low yield, highlighting the minute quantities of this hormone present in plant tissues.
| Parameter | Value | Source |
| Starting Material | Immature seeds of Lupinus luteus | Koshimizu et al. (1968) |
| Final Yield of GA18 | 0.000058% |
Spectroscopic Data
The structural elucidation of Gibberellin A18 was achieved through a combination of spectroscopic methods. While the original publication provided detailed analysis, a comprehensive modern spectroscopic dataset is still being compiled in the public domain. The following table includes known spectroscopic information.
| Spectroscopic Technique | Key Observations (for Gibberellin A18 or its derivatives) |
| Mass Spectrometry (MS) | A mass spectrum of the methyl ester trimethylsilyl (TMS) ether derivative of GA18 is available. |
| Infrared (IR) Spectroscopy | Data not readily available in the searched sources. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed 1H and 13C NMR data for the synthetically produced (-)-GA18 methyl ester is available and serves as a key reference for structural confirmation. |
Gibberellin Biosynthesis and Signaling Context
Gibberellin A18 is a C20-gibberellin, which are precursors in the biosynthesis of the more biologically active C19-gibberellins. The general pathway of gibberellin biosynthesis and signaling provides a framework for understanding the role of GA18.
Gibberellin Biosynthesis Pathway
The biosynthesis of gibberellins is a complex pathway that occurs in multiple cellular compartments. The following diagram illustrates the major steps leading to the formation of C20 and C19 gibberellins.
